Magnesium 4-cyclohexylbutanoate

Description

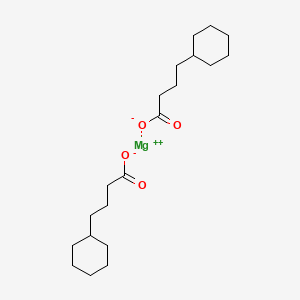

Magnesium 4-cyclohexylbutanoate (Mg(C₁₀H₁₇O₂)₂) is a magnesium salt derived from 4-cyclohexylbutanoic acid (C₁₀H₁₈O₂), a carboxylic acid featuring a cyclohexyl substituent. The compound is part of a broader class of metal carboxylates, which are widely used in catalysis, polymer stabilization, and materials science due to their Lewis acidity and thermal stability . Safety protocols highlight its irritant properties, with risk phrase R36/37/38 (irritating to eyes, respiratory system, and skin) and recommended precautions such as eye protection and gloves .

Properties

Molecular Formula |

C20H34MgO4 |

|---|---|

Molecular Weight |

362.8 g/mol |

IUPAC Name |

magnesium;4-cyclohexylbutanoate |

InChI |

InChI=1S/2C10H18O2.Mg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |

InChI Key |

QSMVRMKSCBMQIF-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 4-cyclohexylbutanoate typically involves the reaction of magnesium with 4-cyclohexylbutanoic acid. One common method involves the use of a Grignard reagent, such as cyclohexylmagnesium bromide, which reacts with 4-cyclohexylbutanoic acid to form the desired compound . The reaction is usually carried out in an anhydrous ether solvent under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Magnesium 4-cyclohexylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different organometallic species.

Substitution: The 4-cyclohexylbutanoate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or other organometallic compounds.

Major Products Formed

Oxidation: Magnesium oxide and cyclohexylbutanoic acid derivatives.

Reduction: Various reduced organometallic species.

Substitution: New magnesium complexes with different ligands.

Scientific Research Applications

Magnesium 4-cyclohexylbutanoate has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.

Industry: It is used in the production of advanced materials, such as lightweight alloys and high-performance polymers

Mechanism of Action

The mechanism of action of Magnesium 4-cyclohexylbutanoate involves its interaction with various molecular targets. In biological systems, it may act as a cofactor for enzymes, facilitating catalytic reactions. The magnesium ion can also interact with nucleic acids and proteins, influencing their structure and function. Additionally, the compound can participate in redox reactions, contributing to cellular metabolism and energy production .

Comparison with Similar Compounds

Table 1: Comparative Properties of Metal 4-Cyclohexylbutanoates

Key Findings:

Molecular Weight Trends: this compound has the lowest molecular weight (362.78 g/mol) among the listed compounds, reflecting the lighter atomic mass of magnesium compared to transition metals like manganese (395.44 g/mol) or heavy metals like lead (545.67 g/mol) .

Thermal Stability: Manganese(II) 4-cyclohexylbutanoate exhibits a defined melting point of 161–163°C, suggesting moderate thermal stability . Data for other salts are unavailable, but heavier metals (e.g., lead, cadmium) are expected to have higher decomposition temperatures due to stronger ionic interactions.

Safety Profiles: Magnesium and manganese salts are primarily irritants (R36/37/38 and H319, respectively), while cadmium and lead derivatives likely pose severe toxicity risks (e.g., carcinogenicity, environmental persistence) .

Applications: Manganese(II) 4-cyclohexylbutanoate may serve as a precursor in catalysis or materials synthesis, whereas magnesium salts are often explored in pharmaceutical formulations due to their biocompatibility. Cadmium and lead variants are less common in modern applications due to regulatory restrictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.